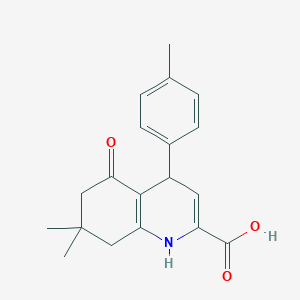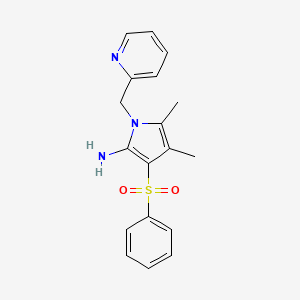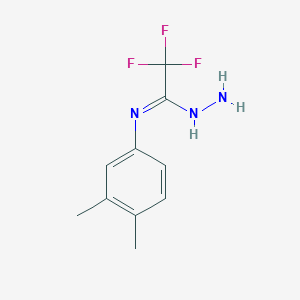![molecular formula C17H16N4O3 B11047710 N'-[3-[2-(4-hydroxyphenyl)ethyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate](/img/structure/B11047710.png)
N'-[3-[2-(4-hydroxyphenyl)ethyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[3-[2-(4-hydroxyphenyl)ethyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate is a complex organic compound featuring a unique structure that combines oxadiazole and carbamimidate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-[2-(4-hydroxyphenyl)ethyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate typically involves multiple steps:
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a substitution reaction, where a suitable phenyl derivative reacts with the oxadiazole intermediate.
Formation of Carbamimidate Moiety: The final step involves the reaction of the oxadiazole intermediate with phenyl isocyanate to form the carbamimidate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[3-[2-(4-hydroxyphenyl)ethyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-[3-[2-(4-hydroxyphenyl)ethyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of antimicrobial and anticancer research.
Medicine
In medicine, N’-[3-[2-(4-hydroxyphenyl)ethyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate is explored for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new drugs.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N’-[3-[2-(4-hydroxyphenyl)ethyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
N’-[3-[2-(4-hydroxyphenyl)ethyl]oxadiazol-3-ium-5-yl]-N-methylcarbamimidate: Similar structure but with a methyl group instead of a phenyl group.
N’-[3-[2-(4-hydroxyphenyl)ethyl]oxadiazol-3-ium-5-yl]-N-ethylcarbamimidate: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
N’-[3-[2-(4-hydroxyphenyl)ethyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H16N4O3 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
N'-[3-[2-(4-hydroxyphenyl)ethyl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate |
InChI |
InChI=1S/C17H16N4O3/c22-15-8-6-13(7-9-15)10-11-21-12-16(24-20-21)19-17(23)18-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H2-,18,19,20,22,23) |
InChI Key |
JCMTVHODDLDLFL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/C(=N\C2=C[N+](=NO2)CCC3=CC=C(C=C3)O)/[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=C[N+](=NO2)CCC3=CC=C(C=C3)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11047632.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11047634.png)
![N-[2-(4-methoxyphenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B11047639.png)
![6-{[(Ethoxycarbothioyl)sulfanyl]methyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-F]purine](/img/structure/B11047643.png)
![4,6-dimethyl-3-(1H-pyrrol-1-yl)-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridine](/img/structure/B11047650.png)

![N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11047667.png)
![5-benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11047675.png)
![2-(1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11047677.png)
![4,6-Diphenyl-2-(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11047682.png)
![2-[(4-tert-butylphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole](/img/structure/B11047683.png)

![6-(5-Chloro-2-methoxyphenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047701.png)
